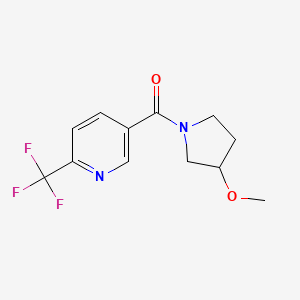

![molecular formula C22H19N3O3S B2937085 N-(4-(1H-苯并[d]咪唑-2-基)苯基)-2-甲苯磺酰基乙酰胺 CAS No. 895448-30-3](/img/structure/B2937085.png)

N-(4-(1H-苯并[d]咪唑-2-基)苯基)-2-甲苯磺酰基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

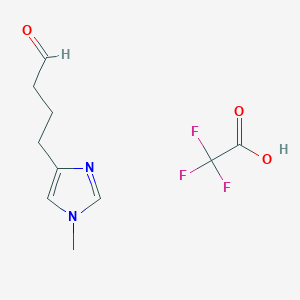

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .

Synthesis Analysis

The synthesis of compounds similar to “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” often involves reactions with o-phenylenediamines . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be characterized by various spectroscopic techniques. For instance, IR spectroscopy can identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Imidazole-containing compounds like “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can undergo a variety of chemical reactions. For example, they can react with o-phenylenediamines to form 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” can be determined using various analytical techniques. For instance, IR and NMR spectroscopy can provide information about the functional groups and atomic composition of the molecule .科学研究应用

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit potent antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents. The presence of the imidazole ring is crucial for the activity, and modifications at different positions can lead to compounds with enhanced efficacy and reduced resistance.

Antitubercular Potential

Compounds containing the imidazole moiety have shown significant antitubercular activity . This is particularly important in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis, which remains a leading cause of death worldwide. The structural features of imidazole derivatives can be optimized to improve their potency against tuberculosis bacteria.

Anti-Inflammatory Properties

The imidazole ring is a common feature in drugs with anti-inflammatory effects . These compounds can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. The research into imidazole derivatives continues to expand the arsenal of anti-inflammatory medications.

Anticancer Applications

Imidazole derivatives have been explored for their anticancer properties . They can interfere with the proliferation of cancer cells and induce apoptosis, making them promising agents in oncology. The development of imidazole-containing compounds as anticancer drugs is an active area of research, with the potential to lead to more effective treatments.

Antiviral Uses

The imidazole core structure has been associated with antiviral activity . These compounds can inhibit the replication of viruses, offering a pathway to new antiviral drugs. Given the ongoing challenges with viral infections and the emergence of new viruses, imidazole derivatives could play a significant role in future antiviral therapies.

Antidiabetic Effects

Research has indicated that imidazole derivatives may have antidiabetic effects . They can influence metabolic pathways related to diabetes, providing a foundation for the development of novel antidiabetic medications. The versatility of the imidazole ring allows for the creation of compounds that can target different aspects of diabetes management.

Antioxidant Properties

Imidazole compounds have been recognized for their antioxidant properties . They can neutralize free radicals and protect cells from oxidative stress, which is implicated in various diseases. The antioxidant potential of imidazole derivatives adds another dimension to their therapeutic applications.

Proton Pump Inhibition

Some imidazole derivatives act as proton pump inhibitors (PPIs) . These compounds can reduce stomach acid production, making them effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The imidazole ring’s ability to interact with the proton pump enzyme system is key to its inhibitory action.

未来方向

The future research directions for “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide” could involve further exploration of its biological activities and potential applications in drug development. Given the wide range of activities exhibited by imidazole-containing compounds, there is significant potential for the development of new drugs .

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-15-6-12-18(13-7-15)29(27,28)14-21(26)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWESXUMUDJPEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-tosylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)

![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)

![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)

![N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide](/img/structure/B2937018.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)